Microlenin acetate
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Overview
Description
Microlenin acetate is a dimeric sesquiterpene lactone isolated from the plant Helenium microcephalum. This compound has garnered significant interest due to its notable antitumor properties, particularly its antileukemic activity .
Preparation Methods
Microlenin acetate can be synthesized through various chemical transformations and correlations. The isolation process typically involves extraction from Helenium microcephalum followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Microlenin acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Various nucleophiles can substitute functional groups in this compound under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Microlenin acetate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Medicine: This compound’s potential as an antileukemic agent is being explored for therapeutic applications.
Mechanism of Action
The mechanism by which microlenin acetate exerts its effects involves the inhibition of DNA synthesis and protein synthesis in cancer cells. This compound targets specific molecular pathways that are crucial for cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Microlenin acetate is unique among sesquiterpene lactones due to its dimeric structure and significant antileukemic activity. Similar compounds include:
Microhelenin C: Another sesquiterpene lactone isolated from Helenium microcephalum with antitumor activity.
Plenolin: A related compound with similar biological activities.
These compounds share structural similarities but differ in their specific biological activities and molecular targets, highlighting the uniqueness of this compound .
Properties
CAS No. |
60622-42-6 |
---|---|
Molecular Formula |
C31H36O8 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[(1S,1'S,3'R,3aR,5R,5aR,7'R,8aR,9S,9'R,9aR,10'R,11'R)-5,8a,9'-trimethyl-4'-methylidene-2,5',8,14'-tetraoxospiro[3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-1,13'-6-oxatetracyclo[9.2.2.01,10.03,7]pentadecane]-9-yl] acetate |
InChI |
InChI=1S/C31H36O8/c1-13-8-21-25(26(37-16(4)32)29(5)19(13)6-7-22(29)33)31(28(36)39-21)11-17-10-23(34)30(31)12-18-15(3)27(35)38-20(18)9-14(2)24(17)30/h6-7,13-14,17-21,24-26H,3,8-12H2,1-2,4-5H3/t13-,14-,17+,18-,19+,20-,21-,24-,25-,26+,29+,30+,31-/m1/s1 |
InChI Key |
VDGINQAPIWMMOD-NACAJPFJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)[C@]4(C[C@@H]5CC(=O)[C@@]46[C@@H]5[C@@H](C[C@@H]7[C@H](C6)C(=C)C(=O)O7)C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C4(CC5CC(=O)C46C5C(CC7C(C6)C(=C)C(=O)O7)C)C(=O)O2 |
Origin of Product |
United States |
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